Poncirin

Descripción general

Descripción

Poncirin is a natural flavanone glycoside found in various citrus fruits, particularly in the genus Poncirus. It is known for its bitter taste and has been studied for its numerous health benefits, including antioxidant, anti-inflammatory, and immunoregulatory properties .

Métodos De Preparación

Poncirin can be isolated from citrus fruits using a combination of high-speed counter-current chromatography (HSCCC) and D101 resin chromatography. This method allows for the separation and purification of this compound from the albedo of citrus fruits, achieving a purity of up to 96.56% . The chemical structure of the purified this compound is identified using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Análisis De Reacciones Químicas

Poncirin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of its aglycone, isosakuranetin .

Aplicaciones Científicas De Investigación

Poncirin has been extensively studied for its potential health benefits and applications in various fields:

Chemistry: this compound is used as a model compound to study the behavior of flavonoids in different chemical reactions.

Medicine: This compound has demonstrated significant inhibitory effects on the growth of human gastric cancer cells, suggesting its potential use in cancer prevention and treatment.

Mecanismo De Acción

Poncirin exerts its effects through various molecular targets and pathways. It has been shown to increase the abundance of beneficial gut bacteria and short-chain fatty acids in mice . In the context of liver injury, this compound reduces oxidative stress markers and inflammatory cytokines, thereby protecting liver cells from damage . Its anti-cancer effects are attributed to its ability to inhibit the growth of cancer cells in a dose-dependent manner .

Comparación Con Compuestos Similares

Poncirin is often compared with other flavonoids such as naringin, rhoifolin, and marmesin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique in its strong inhibitory effect on gastric cancer cells and its ability to modulate gut microbiota . Isosakuranetin, the aglycone of this compound, also shares similar health benefits but differs in its impact on amino acid metabolic pathways .

Actividad Biológica

Poncirin is a flavonoid glycoside primarily extracted from the fruits of Poncirus trifoliata (trifoliate orange). It has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, which consists of a flavonoid aglycone (isosakuranetin) linked to a sugar moiety. Its structure contributes to its bioactive properties, making it a subject of interest in pharmacological studies.

Anticancer Effects

Recent studies have highlighted this compound's potential in cancer therapy. For instance, research conducted on AGS human gastric cancer cells demonstrated that this compound induces apoptosis through the extrinsic apoptotic pathway by up-regulating Fas ligand (FasL) and activating caspases 8 and 3. This pathway leads to the cleavage of PARP and subsequent DNA fragmentation, indicating effective anti-cancer activity .

Table 1: Summary of Anticancer Mechanisms of this compound

Cardioprotective Effects

This compound has also shown promise in cardioprotection. A study indicated that this compound ameliorates cardiac ischemia-reperfusion injury by activating the PI3K/AKT/PGC-1α signaling pathway. This activation enhances cellular antioxidant capacity, suppresses oxidative stress, and ultimately reduces cardiomyocyte apoptosis .

Table 2: Cardioprotective Mechanisms of this compound

Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively scavenging free radicals such as DPPH radicals. This activity contributes to its protective effects against oxidative stress-related conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound's ability to scavenge free radicals helps mitigate oxidative stress.

- Apoptosis Induction : Through the extrinsic apoptotic pathway, this compound triggers programmed cell death in cancer cells.

- Anti-inflammatory Effects : this compound has been reported to inhibit inflammatory pathways, contributing to its therapeutic potential in various inflammatory diseases .

Case Studies and Research Findings

- Gastric Cancer Study : In vitro studies on AGS cells showed that treatment with this compound resulted in significant apoptosis, with statistical significance noted at various concentrations (p < 0.05) .

- Cardiac Ischemia Research : In vivo experiments demonstrated that this compound pretreatment significantly reduced infarct size and improved survival rates in rat models subjected to ischemia-reperfusion injury .

- Gut Microbiota Influence : A study exploring the impact of this compound on gut microbiota revealed alterations in microbial diversity and increased levels of beneficial short-chain fatty acids (SCFAs), suggesting a role in gut health .

Propiedades

Número CAS |

14941-08-3 |

|---|---|

Fórmula molecular |

C28H34O14 |

Peso molecular |

594.6 g/mol |

Nombre IUPAC |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |

Clave InChI |

NLAWPKPYBMEWIR-YZOWQMJMSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

melting_point |

210 - 211 °C |

Key on ui other cas no. |

14941-08-3 |

Descripción física |

Solid |

Sinónimos |

C09830; PONCIRIN; (2S)-Poncirin; Citrifolioside; Einecs 239-020-1; PONCIRIN WITH HPLC; 4'-O-Methylnaringin; ISOSAKURANETIN-7-NEOHESPERIDOSIDE; Neohesperidoside isosakuranetin-7; ISOSAKURANETIN-7-O-NEOHESPERIDOSID |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

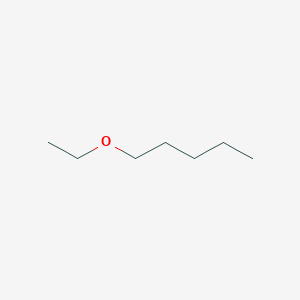

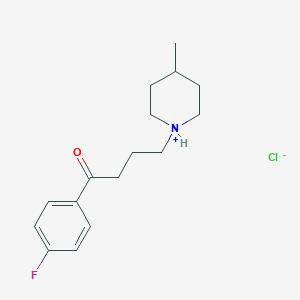

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Poncirin in exhibiting its anti-inflammatory effects?

A1: this compound exhibits its anti-inflammatory effects primarily by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway. [] This pathway plays a crucial role in regulating the expression of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6. By suppressing NF-κB activation, this compound effectively reduces the production of these inflammatory molecules. []

Q2: How does this compound impact osteoclast differentiation and bone loss?

A2: this compound effectively inhibits osteoclast differentiation, a process crucial for bone resorption, through the downregulation of NFATc1, a key transcription factor involved in osteoclastogenesis. [] This inhibitory effect was observed both in vitro and in vivo. In addition, this compound suppressed the RANKL-mediated activation of NF-κB and JNK pathways in RAW264.7 cells, further contributing to its anti-osteoclastic effects. []

Q3: What role does this compound play in apoptosis induction in human gastric cancer cells?

A3: this compound induces apoptosis in human gastric cancer cells through the extrinsic apoptotic pathway. [] Specifically, it upregulates the expression of Fas Ligand (FasL), a death receptor ligand, which in turn activates caspase-8 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, apoptosis. [] Notably, the mitochondrial apoptotic pathway, characterized by mitochondrial membrane potential disruption and caspase-9 activation, does not appear to be involved in this compound-induced cell death in gastric cancer. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H34O14, and its molecular weight is 594.55 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not delve into detailed spectroscopic data, they mention techniques like HPLC-PDA and LC-MS being employed for structural identification and analysis of this compound. [, ] These techniques provide information about the compound's UV-Vis absorbance, mass-to-charge ratio, and fragmentation patterns, all of which contribute to confirming its identity.

Q6: How does the packing material influence the stability of Poncirus trifoliata Rafinesque, the source of this compound, during storage?

A6: The packaging material significantly impacts the quality of Poncirus trifoliata Rafinesque during storage. Gunny sack packing, compared to vacuum packing and PP packing, resulted in a rapid decrease in the loss on drying content after 12 months of storage at room temperature. [] This suggests that gunny sack packing may lead to a greater loss of moisture and volatile compounds, potentially impacting the overall quality and content of this compound. []

Q7: Have there been any computational studies conducted to understand the interactions of this compound with potential targets?

A7: Yes, molecular docking studies have been conducted to investigate the interactions of this compound with proteins involved in obesity, such as FTO, leptin, and resistin. [] These studies aim to understand the potential of this compound as an obesity protein antagonist and its potential use in treating obesity. [] Additionally, molecular docking studies have also explored the interactions of this compound with SARS-CoV-2 target proteins, suggesting its potential as a multi-target inhibitor. []

Q8: How does the presence of a sugar moiety influence the peroxynitrite scavenging activity of this compound?

A8: The presence of an α-L-rhamnopyranosyl (1→2)-β-D-glucopyranosyl moiety in this compound appears to weaken its peroxynitrite scavenging activity compared to its aglycone, Isosakuranetin. [] This suggests that the sugar moiety may hinder the interaction of this compound with peroxynitrite or affect its ability to scavenge free radicals. []

Q9: What is known about the pharmacokinetic profile of this compound and its metabolites after oral administration of Poncirus trifoliata extract?

A9: A UHPLC-MS/MS method was developed and validated to study the pharmacokinetics of this compound and other active components in rat plasma after oral administration of Poncirus trifoliata extract. [] This study represents the first investigation into the pharmacokinetic behavior of these compounds, providing valuable insights into their absorption, distribution, metabolism, and excretion. []

Q10: What are the in vitro and in vivo effects of this compound on gastric disease?

A10: In vitro studies revealed that Poncirus trifoliata extracts exhibited cytotoxicity against human AGS gastric cancer cells. [] In vivo studies in rats demonstrated that this compound effectively inhibited HCl/ethanol-induced gastric lesions and increased mucus content, indicating its potential in protecting against gastric damage. [] Furthermore, this compound administration significantly reduced gastric secretion volume, gastric acid output, and increased gastric pH in pylorus-ligated rats, suggesting its potential in managing gastric acid secretion. []

Q11: Has this compound demonstrated any neuroprotective effects in experimental stroke models?

A11: Yes, in vivo studies utilizing a mouse model of middle cerebral artery occlusion (MCAO) revealed that this compound administration significantly reduced brain lesion size and improved neurological deficits following ischemic stroke. [] These neuroprotective effects were attributed to its anti-inflammatory action on microglia, primarily by inhibiting the production of inflammatory cytokines and suppressing microglial activation in the ischemic brain. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.